molecular formula C11H19F3N2O2 B6314742 tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate CAS No. 2166275-79-0

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B6314742
CAS No.: 2166275-79-0
M. Wt: 268.28 g/mol
InChI Key: MTUOZRYHCWOEFS-JGVFFNPUSA-N
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Description

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl group, an amino group, and a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate typically involves the use of flow microreactor systems. These systems allow for the efficient and sustainable introduction of the tert-butoxycarbonyl group into a variety of organic compounds . The reaction conditions often include the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of biocatalysts. For example, carbonyl reductases have been shown to be effective in the biosynthesis of similar compounds, achieving high enantioselectivity and yield . The use of biocatalysts can also reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The amino and trifluoromethyl groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different carboxylate derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Scientific Research Applications

tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate include:

  • tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
  • tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

tert-butyl (3R,5S)-3-amino-5-(trifluoromethyl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19F3N2O2/c1-10(2,3)18-9(17)16-5-7(11(12,13)14)4-8(15)6-16/h7-8H,4-6,15H2,1-3H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTUOZRYHCWOEFS-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H](C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501116879
Record name 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1392473-89-0
Record name 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1392473-89-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-amino-5-(trifluoromethyl)-, 1,1-dimethylethyl ester, (3R,5S)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501116879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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